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molecular formula C9H18OSi B115073 tert-Butyldimethyl(2-propynyloxy)silane CAS No. 76782-82-6

tert-Butyldimethyl(2-propynyloxy)silane

Cat. No. B115073
M. Wt: 170.32 g/mol
InChI Key: ZYDKYFIXEYSNPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09062059B2

Procedure details

To a mixture of prop-2-yn-1-ol (168 g, 3 mol), Et3N (412 g, 4.08 mol) in CH2Cl2 (3500 mL) was added a solution of TBSCl (543 g, 3.45 mol) in CH2Cl2 (500 mL) at 0° C. Then the reaction mixture was warmed up to room temperature and stirred overnight. The mixture was washed by water (3000 mL), dried over Na2SO4, and concentrated to give crude product, which was purified by flash chromatography (petroleum ether) and distillation to give compound S-1 as a yellow liquid. (110 g, 43%)
Quantity
168 g
Type
reactant
Reaction Step One
Name
Quantity
412 g
Type
reactant
Reaction Step One
Quantity
3500 mL
Type
solvent
Reaction Step One
Name
Quantity
543 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:4])[C:2]#[CH:3].CCN(CC)CC.[CH3:12][C:13]([Si:16](Cl)([CH3:18])[CH3:17])([CH3:15])[CH3:14]>C(Cl)Cl>[C:13]([Si:16]([CH3:18])([CH3:17])[O:4][CH2:1][C:2]#[CH:3])([CH3:15])([CH3:14])[CH3:12]

Inputs

Step One
Name
Quantity
168 g
Type
reactant
Smiles
C(C#C)O
Name
Quantity
412 g
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
3500 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
543 g
Type
reactant
Smiles
CC(C)(C)[Si](C)(C)Cl
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The mixture was washed by water (3000 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give crude product, which
DISTILLATION
Type
DISTILLATION
Details
was purified by flash chromatography (petroleum ether) and distillation
CUSTOM
Type
CUSTOM
Details
to give compound S-1 as a yellow liquid

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C)(C)(C)[Si](OCC#C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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